tert-Butyl (5-chloropent-4-en-2-yn-1-yl)carbamate
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Overview
Description
tert-Butyl (5-chloropent-4-en-2-yn-1-yl)carbamate: is a chemical compound known for its unique structure and properties It is a derivative of carbamic acid and contains a tert-butyl group, a chloropentene moiety, and an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-chloropent-4-en-2-yn-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable chlorinated alkyne precursor. The reaction is often carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in the synthesis include tert-butyl carbamate, chlorinated alkynes, and appropriate catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (5-chloropent-4-en-2-yn-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium azide or potassium cyanide.
Major Products Formed:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
Chemistry: tert-Butyl (5-chloropent-4-en-2-yn-1-yl)carbamate is used as a building block in organic synthesis. It can be used to introduce functional groups into molecules, facilitating the synthesis of more complex compounds.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its unique structure allows for the exploration of new biochemical pathways and mechanisms.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its reactivity and functional groups make it a valuable intermediate in the synthesis of pharmaceutical compounds.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl (5-chloropent-4-en-2-yn-1-yl)carbamate involves its interaction with molecular targets through its functional groups. The alkyne and chlorine moieties can participate in various chemical reactions, leading to the formation of new compounds. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the chloropentene and alkyne groups.
tert-Butyl (5-chloropent-4-en-2-yn-1-yl)carbamate analogs: Compounds with variations in the alkyne or chlorine substituents.
Uniqueness: this compound is unique due to its combination of functional groups, which provides a distinct reactivity profile. The presence of both an alkyne and a chlorine atom allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
651733-31-2 |
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Molecular Formula |
C10H14ClNO2 |
Molecular Weight |
215.67 g/mol |
IUPAC Name |
tert-butyl N-(5-chloropent-4-en-2-ynyl)carbamate |
InChI |
InChI=1S/C10H14ClNO2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11/h5,7H,8H2,1-3H3,(H,12,13) |
InChI Key |
XORSYSPTZXDLNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#CC=CCl |
Origin of Product |
United States |
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